molecular formula C11H12N4O2S2 B12188842 3,5-dimethyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide

3,5-dimethyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide

Cat. No.: B12188842
M. Wt: 296.4 g/mol
InChI Key: ZFEDAQQLIFTVLD-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, an oxazole ring, and a carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, followed by the introduction of the oxazole ring and the carboxamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur-containing group, potentially leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the oxazole or thiadiazole rings, altering their electronic properties.

    Substitution: Substitution reactions can occur at different positions on the rings, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

3,5-dimethyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethylpyrazole: Another compound with a similar structure but different functional groups.

    3,5-dimethyl-1-phenylpyrazole: Shares the pyrazole ring but has different substituents.

Uniqueness

What sets 3,5-dimethyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide apart is its combination of the thiadiazole and oxazole rings with a carboxamide group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H12N4O2S2

Molecular Weight

296.4 g/mol

IUPAC Name

3,5-dimethyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C11H12N4O2S2/c1-4-5-18-11-14-13-10(19-11)12-9(16)8-6(2)15-17-7(8)3/h4H,1,5H2,2-3H3,(H,12,13,16)

InChI Key

ZFEDAQQLIFTVLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=NN=C(S2)SCC=C

Origin of Product

United States

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